molecular formula C22H25N5O2 B1669868 3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one CAS No. 149847-87-0

3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one

Cat. No.: B1669868
CAS No.: 149847-87-0
M. Wt: 391.5 g/mol
InChI Key: COCJIISORPXDPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DC-015 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

DC-015 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DC-015 has a wide range of scientific research applications, including:

Mechanism of Action

DC-015 exerts its effects by selectively binding to alpha 1-adrenoceptors, which are G protein-coupled receptors involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, DC-015 inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and a reduction in blood pressure. The molecular targets of DC-015 include the alpha 1-adrenoceptors located on vascular smooth muscle cells .

Comparison with Similar Compounds

DC-015 is unique compared to other alpha 1-adrenoceptor antagonists due to its high selectivity and potency. Similar compounds include:

    Prazosin: Another alpha 1-adrenoceptor antagonist used to treat hypertension. DC-015 has shown similar potency but with potentially fewer side effects.

    Terazosin: Used for the treatment of hypertension and benign prostatic hyperplasia. DC-015 offers a more selective action on alpha 1-adrenoceptors.

    Doxazosin: Also used for hypertension and benign prostatic hyperplasia.

Properties

IUPAC Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-29-20-9-5-4-8-19(20)26-12-10-25(11-13-26)15-16-14-23-21-17-6-2-3-7-18(17)24-22(28)27(16)21/h2-9,16,23H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJIISORPXDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CNC4=C5C=CC=CC5=NC(=O)N34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933769
Record name 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149847-87-0
Record name DC 015
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149847870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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